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molecular formula C13H13NO B1649476 2-Phenanthridinol, 7,8,9,10-tetrahydro- CAS No. 100713-03-9

2-Phenanthridinol, 7,8,9,10-tetrahydro-

Cat. No. B1649476
M. Wt: 199.25 g/mol
InChI Key: DRLVFCBEPKUCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527805

Procedure details

To a solution of Compound 274 (26.50 g, 110 mmol) in dry methanol (150 mL) was added Dowex 1×8-200 hydroxide form (0.40 g, catalytic), and tetra-n-butylammonium bromide (50 mg, catalytic), and the resulting mixutre was stirred at 60° C. for 24 hours. The reaction mixture was cooled, diluted with ethyl ether (100 mL) and filtered to give 21.47 g (98 percent) of Compound 275: white crystalline solid; mp 284°-286° C. (dec.); Rf =0.25 (silica, 50 percent ethyl acetate in dichloromethane); IR (CHC3) νmax 2933, 2906, 2850, 2582, 1627, 1503, 1421 cm-1 ; 1H NMR (500 MHz, DMSO -d6) δ 9.92 (s, 1 H, OH), 8.34 (s, 1 H, H6), 7.77 (d, J=9.0 Hz, 1 H, H4), 7.19 (dd, J=9.0, 2.6 Hz, 1 H, H3), 7.12 (d, J=2.6 Hz, 1 H, H1), 2.88 (t, J=6.1 Hz, 2 H, H7 or H10), 2.78 (t, J=6.1 H, 2 H, H7 or H10), 1.87-1.74 (m, 4 H, H8 and H9); 13C NMR (125 MHz, DMSO -d6) δ 155.5, 148.8, 141.1, 138.5, 130.9, 129.4, 128.4, 120.0, 104.0, 26.5, 24.3, 22.1, 21.9; MS (FAB+) m/e (rel intensity) 200 (M+H, 100), 124 (8), 107 (14); HRMS for C13H14NO (M+H), calcd 200.1075, found 200.1079.
Name
Compound 274
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[C:8]3[C:13](=[CH:14][N:15]=2)[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH:6]=1)(=O)C.[OH-]>CO.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)C>[OH:4][C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[C:8]3[C:13](=[CH:14][N:15]=2)[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Compound 274
Quantity
26.5 g
Type
reactant
Smiles
C(C)(=O)OC1=CC2=C3CCCCC3=CN=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixutre was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC2=C3CCCCC3=CN=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.47 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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